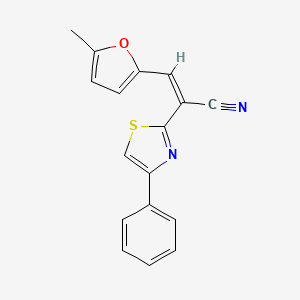
3-(5-methyl-2-furyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-2-furyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is a chemical compound that has been of great interest to the scientific community due to its potential applications in pharmaceutical and medicinal chemistry. This compound has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(5-methyl-2-furyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been reported to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(5-methyl-2-furyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile in lab experiments include its wide range of biological activities and its potential applications in pharmaceutical and medicinal chemistry. However, there are also limitations to using this compound in lab experiments, including its relatively low solubility and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for research on 3-(5-methyl-2-furyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One possible direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Additionally, further studies are needed to determine the potential toxicity and side effects of this compound in vivo.
Synthesemethoden
The synthesis method of 3-(5-methyl-2-furyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the reaction of 5-methyl-2-furanecarboxaldehyde and 4-phenyl-2-aminothiazole in the presence of acetonitrile and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions for 12 hours, and the resulting product is purified by column chromatography. This method has been reported to yield the desired product in good yields and with high purity.
Wissenschaftliche Forschungsanwendungen
3-(5-methyl-2-furyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been the subject of extensive research due to its potential applications in pharmaceutical and medicinal chemistry. This compound has been found to possess antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
(Z)-3-(5-methylfuran-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c1-12-7-8-15(20-12)9-14(10-18)17-19-16(11-21-17)13-5-3-2-4-6-13/h2-9,11H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYBBADLIWYSFO-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5308017.png)
![(3S*,5R*)-1-(2-chlorobenzoyl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5308018.png)

acetate](/img/structure/B5308026.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B5308034.png)
![N'-[1-(4-bromophenyl)ethylidene]bicyclo[6.1.0]non-4-ene-9-carbohydrazide](/img/structure/B5308041.png)
![1-[(2-methylphenyl)acetyl]-4-propylpiperazine](/img/structure/B5308054.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5308068.png)
![7,7-dimethyl-2-[(2-thienylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5308073.png)
![2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine](/img/structure/B5308079.png)
![4-(1-piperidinyl)-6-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5308083.png)
![2-(4-ethyl-1-piperazinyl)-9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308089.png)
![5-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308092.png)
![5-(1,3-benzodioxol-5-yl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308093.png)